Methyl 3-(benzyloxy)-4-bromo-5-ethoxybenzoate

Description

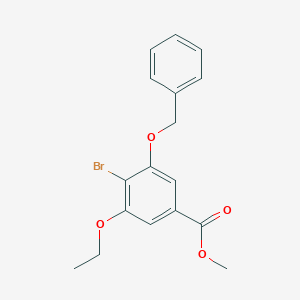

Methyl 3-(benzyloxy)-4-bromo-5-ethoxybenzoate is a substituted benzoate ester characterized by a benzyloxy group at position 3, a bromine atom at position 4, and an ethoxy group at position 5 on the aromatic ring. Its molecular formula is C₁₇H₁₇BrO₄, and it is structurally derived from the carboxylic acid precursor 3-(benzyloxy)-5-bromo-4-ethoxybenzoic acid (CAS: 723245-42-9) through esterification with methanol .

Properties

Molecular Formula |

C17H17BrO4 |

|---|---|

Molecular Weight |

365.2 g/mol |

IUPAC Name |

methyl 4-bromo-3-ethoxy-5-phenylmethoxybenzoate |

InChI |

InChI=1S/C17H17BrO4/c1-3-21-14-9-13(17(19)20-2)10-15(16(14)18)22-11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3 |

InChI Key |

ASNGPSSUTJUMAL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)OC)OCC2=CC=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzyloxy)-4-bromo-5-ethoxybenzoate typically involves multiple steps:

Esterification: The esterification process involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst, such as sulfuric acid.

Benzyloxy Substitution:

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are frequently employed.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: De-brominated benzoate esters.

Substitution: Various substituted benzoate esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(benzyloxy)-4-bromo-5-ethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)-4-bromo-5-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy and bromo substituents can enhance binding affinity and selectivity towards these targets, leading to desired biological effects . The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoate Esters with Halogen and Alkoxy Groups

The following compounds share structural similarities with Methyl 3-(benzyloxy)-4-bromo-5-ethoxybenzoate, differing in substituent positions, halogen types, or ester groups:

Key Observations:

Substituent Position Effects :

- The target compound’s substituents (3-benzyloxy, 4-bromo, 5-ethoxy) create a sterically crowded meta- and para-substituted aromatic system. In contrast, analogs like Methyl 4-(benzyloxy)-5-bromo-2-methoxybenzoate prioritize ortho-substitution, which may alter electronic properties and reactivity in cross-coupling reactions.

- Ethyl 4-bromo-3-methoxybenzoate lacks the benzyloxy group, reducing steric hindrance and increasing solubility in polar solvents.

Halogen Influence: The iodine-substituted analog (Methyl 4-(benzyloxy)-5-iodo-2-methoxybenzoate ) has a higher molecular weight (398.1 vs.

Ester Group Variations :

Functional Group Modifications and Reactivity

- Benzyloxy vs. Methoxy Groups : The benzyloxy group in the target compound provides a protective group for hydroxyl functionalities, enabling selective deprotection strategies. In contrast, methoxy groups (e.g., in Methyl 3-bromo-2-methoxybenzoate ) are more stable under acidic conditions but less versatile in subsequent modifications.

- Bromine vs. Iodo Substitution : Bromine’s moderate electronegativity balances reactivity and stability, whereas iodine’s larger atomic size may enhance catalytic activity in transition-metal-mediated reactions .

Research Findings and Limitations

- Steric Effects : Crowded substitution patterns (e.g., 3,4,5-trisubstituted systems) may reduce reaction yields in nucleophilic aromatic substitution compared to less-substituted analogs .

- Solubility : The benzyloxy group increases hydrophobicity, necessitating optimized solvent systems (e.g., DMF or THF) for reactions .

Biological Activity

Methyl 3-(benzyloxy)-4-bromo-5-ethoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C18H20BrO4

- Molecular Weight : 372.25 g/mol

- IUPAC Name : Methyl 3-(benzyloxy)-4-bromo-5-ethoxybenzoate

Synthesis and Characterization

The synthesis of Methyl 3-(benzyloxy)-4-bromo-5-ethoxybenzoate typically involves multi-step organic reactions, including bromination, etherification, and esterification. The purity and identity of the compound can be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

The biological activity of Methyl 3-(benzyloxy)-4-bromo-5-ethoxybenzoate is primarily attributed to its ability to interact with various biomolecules. It may act as an enzyme inhibitor or modulate receptor activity, influencing cellular signaling pathways. Specific interactions include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to reduced cellular proliferation.

- Receptor Modulation : It may bind to specific receptors, altering their activity and affecting downstream signaling cascades.

Anticancer Activity

Recent studies have suggested that Methyl 3-(benzyloxy)-4-bromo-5-ethoxybenzoate exhibits anticancer properties. For instance:

- Cell Line Studies : In vitro experiments demonstrate that the compound inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values indicate significant potency compared to control compounds.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. Research indicates that it may reduce the production of pro-inflammatory cytokines in activated immune cells.

Case Studies

- In Vivo Studies : A study conducted on mice demonstrated that administration of Methyl 3-(benzyloxy)-4-bromo-5-ethoxybenzoate resulted in a significant reduction in tumor size compared to untreated controls. Histological analysis revealed decreased angiogenesis and apoptosis in tumor tissues.

- Combination Therapy : Research exploring the effects of combining this compound with standard chemotherapy agents showed enhanced efficacy in tumor reduction and improved survival rates in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.